molecular formula C16H15BrN2S B5203779 2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5203779
M. Wt: 347.3 g/mol
InChI Key: NEAQQFKEJRCCMJ-UHFFFAOYSA-N
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Description

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features a unique combination of a brominated thiophene ring and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method involves the use of N-bromosuccinimide to introduce the bromine atom into the thiophene ring . The brominated thiophene is then coupled with a suitable indole derivative through a series of reactions, including Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce fully saturated derivatives.

Scientific Research Applications

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of a brominated thiophene ring and a tetrahydropyridoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c17-16-6-5-11(20-16)9-19-8-7-13-12-3-1-2-4-14(12)18-15(13)10-19/h1-6,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQQFKEJRCCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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